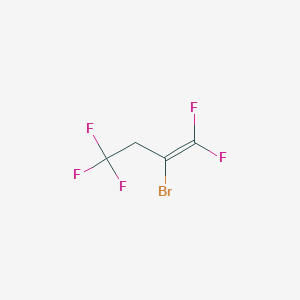

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene

Description

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is a halogenated fluorocarbon characterized by a bromine atom at the C2 position and five fluorine atoms distributed across C1 and C4 (1,1,4,4,4). Such compounds are of interest in materials science and organic synthesis due to their unique electronic properties and reactivity patterns. Below, we compare it with three closely related compounds from the evidence, focusing on molecular structure, physicochemical properties, and reactivity.

Properties

Molecular Formula |

C4H2BrF5 |

|---|---|

Molecular Weight |

224.95 g/mol |

IUPAC Name |

2-bromo-1,1,4,4,4-pentafluorobut-1-ene |

InChI |

InChI=1S/C4H2BrF5/c5-2(3(6)7)1-4(8,9)10/h1H2 |

InChI Key |

INNLPBSHDPYNIN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=C(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name, 2-bromo-3,3,4,4,4-pentafluorobut-1-ene , reflects its unsaturated backbone and halogen substituents. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂BrF₅ | |

| Molecular Weight | 224.95 g/mol | |

| SMILES Notation | C=C(C(C(F)(F)F)(F)F)Br | |

| Boiling Point | Not reported | – |

| Purity (Commercial) | 98.2% (Haskell Number 24295) |

The electron-withdrawing fluorine atoms stabilize the alkene via inductive effects, while the bromine atom enables nucleophilic substitution or elimination reactions.

Preparation Methods

Dehydrohalogenation of Dihalo Precursors

Elimination of HBr from 1,2-dibromo-1,1,4,4,4-pentafluorobutane using a strong base (e.g., KOH in ethanol):

$$

\text{C}4\text{H}4\text{Br}2\text{F}5 + \text{KOH} \rightarrow \text{C}4\text{H}2\text{BrF}5 + \text{KBr} + \text{H}2\text{O}

$$

This method is favored for its simplicity but requires precise control of reaction conditions to avoid over-elimination.

Halogen Exchange Reactions

Fluorine-bromine exchange using metal bromides (e.g., KBr or NaBr) on chlorinated precursors:

$$

\text{C}4\text{H}2\text{ClF}5 + \text{KBr} \rightarrow \text{C}4\text{H}2\text{BrF}5 + \text{KCl}

$$

This route is less common due to the high stability of C–F bonds but has been employed in synthesizing related perfluoroalkenes.

Optimization and Challenges

Selectivity in Bromination

The position of bromination is critical. Radical bromination favors the allylic position (C2) due to resonance stabilization, as evidenced by the SMILES structure C=C(C(C(F)(F)F)(F)F)Br. Competing pathways, such as addition across the double bond, are suppressed by using stoichiometric NBS and radical initiators.

Purification Techniques

Post-synthesis purification involves fractional distillation under reduced pressure. The compound’s stability (as noted in toxicological studies) allows distillation at moderate temperatures without decomposition.

Scalability and Industrial Relevance

While laboratory-scale methods are well-documented, industrial production faces challenges:

- Cost of Fluorinated Precursors : Starting materials like 1,1,4,4,4-pentafluorobut-1-ene are expensive.

- Regulatory Compliance : Brominated compounds require handling under strict environmental guidelines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Estimate |

|---|---|---|---|

| Radical Bromination | High selectivity, mild conditions | Requires UV light | 60–75% |

| Dehydrohalogenation | Simple setup | Risk of side eliminations | 50–65% |

| Halogen Exchange | Uses stable precursors | Low efficiency for C–F bonds | 30–45% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles like hydrogen halides or halogens.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene include:

Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

Electrophiles: Hydrogen halides (e.g., HCl, HBr), halogens (e.g., Cl2, Br2).

Solvents: Dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from the reactions of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 1,1,4,4,4-pentafluorobut-1-ol, while addition reactions with hydrogen halides can produce 2-halo-1,1,4,4,4-pentafluorobutane .

Scientific Research Applications

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in different chemical environments . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene (CAS: 400-41-9)

Molecular Formula : C₄BrF₆

Molecular Weight : ~243 g/mol

Key Features :

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Molecular Formula : C₄H₂BrF₅

Molecular Weight : ~225 g/mol

Key Features :

- Bromine at C2 and five fluorine atoms (C3: 2F; C4: 3F).

- Fluorine placement at C3 and C4 creates distinct electronic effects: the electron-deficient C3 may enhance electrophilic reactivity at the double bond (C1–C2).

- Positional isomerism relative to the target compound (fluorines at C3 vs. C1) alters dipole moments and boiling points .

1-Bromo-2,4,4,4-tetrafluorobut-1-ene (CAS: MFCD08460477)

Molecular Formula : C₄H₃BrF₄

Molecular Weight : 206.96 g/mol

Key Features :

- Bromine at C1 and four fluorine atoms (C2: 1F; C4: 3F).

- Reduced fluorine content (tetrafluoro vs. pentafluoro) lowers molecular weight and may increase boiling points due to weaker London dispersion forces.

Table 1: Structural and Molecular Comparison

Research Findings and Reactivity Insights

- Electron-Withdrawing Effects : Fluorine atoms at C1 (as in the hexafluoro compound) significantly polarize the double bond, making it less reactive toward electrophilic additions but more resistant to oxidation .

- Bromine Placement : Bromine at C1 (tetrafluoro analogue) may facilitate faster elimination reactions (e.g., dehydrohalogenation) compared to C2-substituted derivatives due to proximity to the double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.